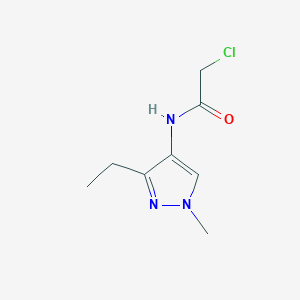![molecular formula C11H13BrN2O3 B6635202 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid, also known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a synthetic peptide derived from a naturally occurring peptide called body protection compound (BPC). It has been shown to have a wide range of beneficial effects, including promoting healing and reducing inflammation.
Mécanisme D'action
The exact mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). These growth factors stimulate the proliferation of cells involved in tissue repair and regeneration.
Biochemical and Physiological Effects:
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been shown to have a range of biochemical and physiological effects. It promotes the proliferation of cells involved in tissue repair and regeneration, including fibroblasts and endothelial cells. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid also reduces inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its ability to promote healing and reduce inflammation in a range of tissues. This makes it a promising therapeutic agent for a range of conditions, including musculoskeletal injuries and inflammatory bowel disease. However, the main limitation of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its cost. The peptide is relatively expensive to synthesize, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. One area of interest is the use of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid in combination with other therapeutic agents, such as stem cells or growth factors. Another area of interest is the development of more cost-effective synthesis methods for 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. Finally, further research is needed to fully understand the mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid and its potential therapeutic applications.
Méthodes De Synthèse
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to promote healing in a range of tissues, including muscle, bone, and tendons. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has also been shown to reduce inflammation and improve blood flow.
Propriétés
IUPAC Name |
2-[(3-bromopyridine-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-4-8(11(16)17)14-10(15)9-7(12)5-3-6-13-9/h3,5-6,8H,2,4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBBYVYAGWNLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


